N-(2-oxoindolin-5-yl)furan-2-carboxamide
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Overview
Description
N-(2,3-dihydro-2-oxo-1H-indol-5-yl)-2-furancarboxamide is a chemical compound with the molecular formula C13H10N2O3 This compound is characterized by the presence of an indole ring fused with a furan ring, making it a unique structure in the realm of organic chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-2-oxo-1H-indol-5-yl)-2-furancarboxamide typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Furan Ring Formation: The furan ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound in the presence of an acid catalyst.
Coupling Reaction: The final step involves coupling the indole and furan rings through an amide bond formation. This can be achieved by reacting the indole derivative with a furan carboxylic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of N-(2,3-dihydro-2-oxo-1H-indol-5-yl)-2-furancarboxamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-2-oxo-1H-indol-5-yl)-2-furancarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the indole or furan rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(2,3-dihydro-2-oxo-1H-indol-5-yl)-2-furancarboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has potential as a biochemical probe for studying enzyme interactions and cellular processes.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound can be used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-2-oxo-1H-indol-5-yl)-2-furancarboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-dihydro-2-oxo-1H-indol-5-yl)-2-hydroxyAcetamide
- N-[(2-oxo-2,3-dihydro-1H-indol-5-yl)sulfonyl]glycine
Uniqueness
N-(2,3-dihydro-2-oxo-1H-indol-5-yl)-2-furancarboxamide is unique due to its specific structural features, such as the combination of an indole and furan ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H10N2O3 |
---|---|
Molecular Weight |
242.23 g/mol |
IUPAC Name |
N-(2-oxo-1,3-dihydroindol-5-yl)furan-2-carboxamide |
InChI |
InChI=1S/C13H10N2O3/c16-12-7-8-6-9(3-4-10(8)15-12)14-13(17)11-2-1-5-18-11/h1-6H,7H2,(H,14,17)(H,15,16) |
InChI Key |
AEVVBZLHFSKGEW-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC(=C2)NC(=O)C3=CC=CO3)NC1=O |
Origin of Product |
United States |
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